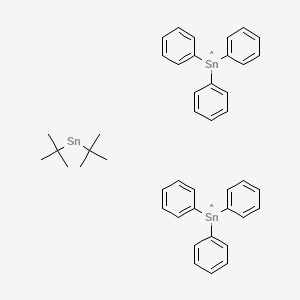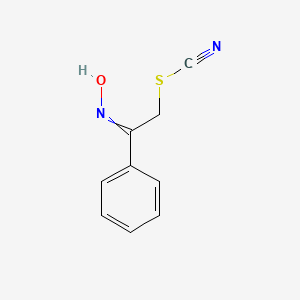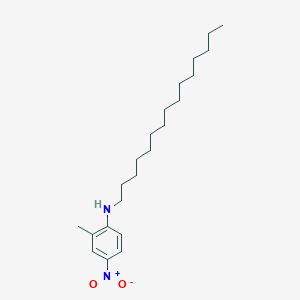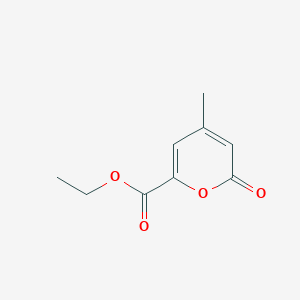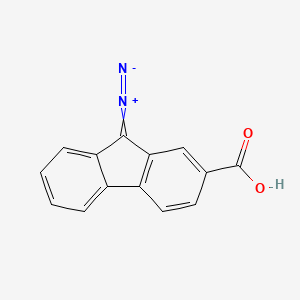![molecular formula C11H17N3O B14320389 N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide CAS No. 106017-20-3](/img/structure/B14320389.png)
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of acetophenones with imidazole derivatives using hexadecyltrimethylammonium bromide as a catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions . This method is favored for its simplicity and efficiency in producing large quantities of imidazole compounds.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce imidazole amines .
Scientific Research Applications
N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: Imidazole derivatives are utilized in the production of agrochemicals, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(1H-Imidazol-1-yl)-2-methylbutan-2-yl]prop-2-enamide include:
- Clemizole (antihistaminic agent)
- Etonitazene (analgesic)
- Omeprazole (antiulcer)
- Metronidazole (antibacterial)
- Azathioprine (anti-rheumatoid arthritis)
Uniqueness
What sets this compound apart is its unique structure, which combines an imidazole ring with a prop-2-enamide group. This combination enhances its chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
106017-20-3 |
|---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(4-imidazol-1-yl-2-methylbutan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-4-10(15)13-11(2,3)5-7-14-8-6-12-9-14/h4,6,8-9H,1,5,7H2,2-3H3,(H,13,15) |
InChI Key |
HTPXBHTTYCVEAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=CN=C1)NC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
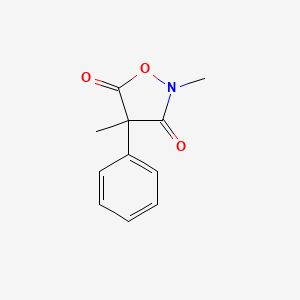
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Dimethyl[3-(3-phenoxyphenyl)propyl]phenylsilane](/img/structure/B14320323.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
